Cas no 88950-64-5 (1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid)

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid structure
88950-64-5 structure
اسم المنتج:1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
كاس عدد:88950-64-5
وسط:C9H15NO4
ميغاواط:201.219702959061
MDL:MFCD00083257
CID:61218
PubChem ID:688396

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 1-(Boc-Amino)cyclopropanecarboxylic acid
    • BOC-1-Amino-1-cyclopropanecarboxylic acid
    • 1-[(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
    • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • Boc-1-aminocyclopropane-1-carboxylic acid
    • Boc-ACPC-OH
    • N-BOC-1-AMINOCYCLOPROPANECARBOXYLIC ACID
    • 1-[N-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • N-tert-Butoxycarbonyl 1-amino-1-cyclopropanecarboxylic acid
    • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylicacid
    • 1-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid
    • 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
    • 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid (ACI)
    • 1-((tert-Butoxycarbonyl)amino)cyclopropan-1-carboxylic acid
    • 1-(Tert-Butoxycarbonylamino)cyclopropanecarboxylic acid
    • 1-[[(tert-Butoxy)carbonyl]amino]cyclopropane-1-carboxylic acid
    • 1-[(Tert-Butoxycarbonyl)Amino]Cyclopropanecarboxylic Acid,97%
    • B-4651
    • 1-Aminocyclopropane-1-carboxylic acid, N-BOC protected
    • 1-(Boc-amino)cyclopropane-1-carboxylic acid
    • 1-(t-Butyloxycarbonyl-amino)-cyclopropyl-1-carboxylic acid
    • DB-032333
    • 1-(Boc-amino)cyclopropanecarboxylic acid, 98.0%
    • 1-(t-butoxycarbonylamino)-1-cyclopropane-carboxylic acid
    • 1-(Boc-amino)cyclopropanecarboxylic acid, >=98.0% (TLC)
    • PS-6017
    • Maybridge3_006209
    • 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
    • 88950-64-5
    • MFCD00083257
    • 1-tert-butoxycarbonylaminocyclopropanecarboxylic acid
    • Z1263583545
    • IDI1_017596
    • SY002604
    • Boc-AC3C-OH
    • DSKCOVBHIFAJRI-UHFFFAOYSA-N
    • 1-(N-tert-butoxycarbonylamino)cyclopropanecarboxylic acid
    • BCP19190
    • CS-W002346
    • STL555728
    • 1-((t-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • DB-005656
    • 1-tert-butoxycarbonylaminocyclopropylcarboxylic acid
    • 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino)cyclopropane-carboxylic acid
    • AKOS005146484
    • tert-butoxycarbonylamino-cyclopropanecarboxylic acid
    • 1-tert-butoxycarbonylamino-cyclopropane-carboxylic acid
    • 1-tert-butyloxycarbonylaminocyclopropanecarboxylic acid
    • 1-(tert-Boc-amino)cyclopropanecarboxylic acid
    • 1-(tert-butoxycarbonyl)aminocyclopropanecarboxylic acid
    • N-Boc-1-amino-1-cyclopropanecarboxylic acid
    • N-t-butoxycarbonyl-1-aminocyclopropane-1-carboxylic acid
    • DTXSID80350893
    • CCG-247527
    • 1-({[(1,1-dimethylethyl)oxy]carbonyl}amino)cyclopropanecarboxylic acid
    • 1-[(tert-butoxycarbonyl)-amino]cyclopropanecarboxylic acid
    • Oprea1_662183
    • BBL101931
    • SB39637
    • Boc-(1)NHnablaCO-OH
    • SCHEMBL142219
    • 1-(Boc-amino)cyclopropane carboxylic acid
    • N-t-butoxycarbonyl-1-aminocyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino) cyclopropanecarboxylic acid
    • 1-(Boc-amino)cyclopropanecarboxylicacid
    • N-boc-amino-cyclopropanecarboxylic acid
    • ALBB-031229
    • 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
    • 1-(tert-butoxycarbonyl-amino)-cyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid
    • AC-1800
    • EN300-92079
    • HMS1448K05
    • MDL: MFCD00083257
    • نواة داخلي: 1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12)
    • مفتاح Inchi: DSKCOVBHIFAJRI-UHFFFAOYSA-N
    • ابتسامات: O=C(NC1(CC1)C(O)=O)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 201.100108g/mol
  • تهمة السطحية: 0
  • XLogP3: 0.9
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 4
  • تدوير ملزمة العد: 4
  • النظائر كتلة واحدة: 201.100108g/mol
  • النظائر كتلة واحدة: 201.100108g/mol
  • طوبولوجي سطح القطب: 75.6Ų
  • عدد الذرات الثقيلة: 14
  • تعقيدات: 263
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1

الخصائص التجريبية

  • اللون / الشكل: Solid
  • كثيف: 1.21 g/cm3
  • نقطة انصهار: 178 ºC
  • نقطة الغليان: 347.6℃ at 760 mmHg
  • نقطة الوميض: 164℃
  • بسا: 75.63000
  • لوغب: 1.51920

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid أمن المعلومات

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid بيانات الجمارك

  • رمز النظام المنسق:2924299090
  • بيانات الجمارك:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
abcr
AB174955-250 g
1-(t-Butyloxycarbonyl-amino)-cyclopropyl-1-carboxylic acid, 95%; .
88950-64-5 95%
250g
€1,054.20 2022-06-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002604-0.25g
1-(Boc-amino)cyclopropanecarboxylic Acid
88950-64-5 ≥97%
0.25g
¥25.00 2024-07-09
Chemenu
CM202641-25g
Boc-1-aminocyclopropane-1-carboxylic acid
88950-64-5 95%+
25g
$78 2023-02-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B53690-100g
1-(Boc-Amino)cyclopropanecarboxylic acid
88950-64-5 97%
100g
¥1608.0 2022-04-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013874-5g
1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
88950-64-5 98%
5g
¥95 2024-05-21
Chemenu
CM202641-100g
Boc-1-aminocyclopropane-1-carboxylic acid
88950-64-5 95%+
100g
$282 2023-02-18
Enamine
EN300-92079-0.25g
1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
88950-64-5 95.0%
0.25g
$19.0 2025-02-19
abcr
AB174955-5 g
1-(t-Butyloxycarbonyl-amino)-cyclopropyl-1-carboxylic acid, 95% (Boc-Ac3c-OH); .
88950-64-5 95%
5g
€71.90 2023-05-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013874-1g
1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
88950-64-5 98%
1g
¥29 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-YI117-5g
1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
88950-64-5 98%
5g
278.0CNY 2021-08-04

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
المراجع
Reaction of cyclopropanamines with hypochlorite
Vaidyanathan, Ganesan; Wilson, Joseph W., Journal of Organic Chemistry, 1989, 54(8), 1815-20

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Convenient synthesis and isolation of 1-aminocyclopropane-1-carboxylic acid (ACC) and N-protected ACC derivatives
Allwein, Shawn P.; Secord, Elizabeth A.; Martins, Andrew; Mitten, Jeffrey V.; Nelson, Todd D.; et al, Synlett, 2004, (14), 2489-2492

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
المراجع
Studies on the titanium-catalyzed cyclopropanation of nitriles
Laroche, Christophe; Harakat, Dominique; Bertus, Philippe; Szymoniak, Jan, Organic & Biomolecular Chemistry, 2005, 3(19), 3482-3487

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water
المراجع
New syntheses of cyclopropylaminocarboxylic acids - Preparation of 3',4'-methano-analogues of the antibiotic TAN-1057 A/B
Kordes, Markus, 1999, , ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid ,  Sodium sulfite Solvents: Water ;  < pH 2
المراجع
Titanium-catalyzed cyclopropanation of Boc-protected cyanohydrins: A short access to aminocyclopropanecarboxylic acid derivatives
Pearson-Long, Morwenna S. M.; Beauseigneur, Alice; Karoyan, Philippe; Szymonial, Jan; Bertus, Philippe, Synthesis, 2010, (20), 3410-3414

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
المراجع
A convenient and efficient synthesis of 1-aminocyclopropanecarboxylic acid (ACC)
Wheeler, Thomas N.; Ray, John A., Synthetic Communications, 1988, 18(2), 141-9

طريقة الإنتاج 7

رد فعل الشرط
المراجع
Linear oligopeptides. Part 200. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides
Valle, G.; Crisma, M.; Toniolo, C.; Holt, E. M.; Tamura, M.; et al, International Journal of Peptide & Protein Research, 1989, 34(1), 56-65

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Titanium-mediated cyclopropanation of nitriles with unsaturated Grignard reagents: Application to the synthesis of constrained lysine derivatives
Forcher, Gwenael; Clousier, Nathalie; Beauseigneur, Alice; Setzer, Paul; Boeda, Fabien; et al, Synthesis, 2015, 47(7), 992-1006

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Tetramethylammonium hydroxide Solvents: Acetonitrile
المراجع
An efficient and high yield method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids
Khalil, Ehab M.; Subasinghe, Nalin L.; Johnson, Rodney L., Tetrahedron Letters, 1996, 37(20), 3441-3444

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water
المراجع
Ti(II)-Mediated Conversion of α-Heterosubstituted (O, N, S) Nitriles to Functionalized Cyclopropylamines. Effect of Chelation on the Cyclopropanation Step
Bertus, Philippe; Szymoniak, Jan, Journal of Organic Chemistry, 2002, 67(11), 3965-3968

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Raw materials

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Preparation Products

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
atkchemica
(CAS:88950-64-5)1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
CL8463
نقاء:95%+
كمية:1g/5g/10g/100g
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:88950-64-5)1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
A1204229
نقاء:99%
كمية:500g
الأسعار ($):652.0